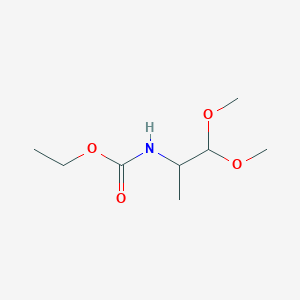

N-(1,1-dimethoxyprop-2-yl)urethane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO4 |

|---|---|

Molecular Weight |

191.22 g/mol |

IUPAC Name |

ethyl N-(1,1-dimethoxypropan-2-yl)carbamate |

InChI |

InChI=1S/C8H17NO4/c1-5-13-8(10)9-6(2)7(11-3)12-4/h6-7H,5H2,1-4H3,(H,9,10) |

InChI Key |

IBEFOHVJHZDMSX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC(C)C(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for N 1,1 Dimethoxyprop 2 Yl Urethane

Classical Approaches to Carbamate (B1207046) Formation

The formation of the carbamate group is a cornerstone of organic synthesis, with several well-documented methods available. These approaches typically involve the reaction of an amine with a suitable carbonyl-containing reagent.

Reaction of Amines with Chloroformates, specifically Ethyl Chloroformate

A primary and widely used method for the synthesis of urethanes is the reaction of an amine with a chloroformate ester. In the case of N-(1,1-dimethoxyprop-2-yl)urethane, this involves the reaction of 2-aminopropionaldehyde dimethyl acetal (B89532) with ethyl chloroformate. This reaction, a nucleophilic acyl substitution, proceeds with the amine nitrogen attacking the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and the formation of the stable urethane (B1682113) bond.

The general reaction is as follows:

R-NH₂ + ClCOOR' → R-NHCOOR' + HCl

Where R is the 2-(1,1-dimethoxypropyl) group and R' is the ethyl group.

This method is favored for its reliability and the commercial availability of a wide range of chloroformate reagents.

Considerations of Reaction Stoichiometry and Yield Optimization in Urethane Synthesis

To ensure high yields and minimize side reactions, careful consideration of the reaction stoichiometry is crucial. The reaction between the amine and ethyl chloroformate produces hydrogen chloride as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and thus unable to react with the chloroformate. To counteract this, the reaction is typically carried out in the presence of a base to neutralize the HCl as it is formed. Common bases used for this purpose include tertiary amines, such as triethylamine (B128534) or pyridine, or inorganic bases like sodium carbonate. An excess of the amine starting material can also serve as the base, though this is less common as it complicates purification.

Optimizing the yield often involves controlling the reaction temperature, typically by running the reaction at reduced temperatures (e.g., 0 °C to room temperature) to manage the exothermicity of the reaction and prevent side product formation. The order of addition of reagents can also be important, with the chloroformate often being added slowly to a solution of the amine and the base.

Alternative Carbonylation Strategies for Urethane Synthesis

While the use of chloroformates is a dominant strategy, other methods for introducing the carbonyl group to form a urethane exist. These can include:

Reaction with Isocyanates: Amines can react with isocyanates to form ureas, and under certain conditions, isocyanates can be used to generate carbamates. However, for the direct synthesis of this compound, the chloroformate route is more direct. The formation of carbamates from isocyanates is a fundamental process in the polyurethane industry. nih.gov

Use of Phosgene (B1210022) Equivalents: Reagents like triphosgene (B27547) can be used as a safer alternative to phosgene gas to generate chloroformates in situ or to directly react with amines and alcohols.

Carbonylative Coupling Reactions: Palladium-catalyzed carbonylation reactions of amines and alcohols with carbon monoxide can also produce carbamates, representing a more modern and atom-economical approach.

Precursors and Starting Materials for this compound Synthesis, specifically 2-aminopropionaldehyde dimethyl acetal

The key precursor for the synthesis of this compound is 2-aminopropionaldehyde dimethyl acetal . This molecule provides the necessary amine functional group and the protected aldehyde moiety that remains intact during the carbamate formation. The dimethyl acetal group is a stable protecting group for the aldehyde under the basic or neutral conditions typically employed for urethane synthesis.

This starting material is commercially available or can be synthesized from readily accessible precursors. Its structure is crucial as it dictates the final structure of the "N-(1,1-dimethoxyprop-2-yl)" portion of the target molecule. A related synthesis involves reacting 4-Methoxybenzothiazol-2-yl isocyanate dimer with the dimethyl acetal of 2-ethylaminoacetaldehyde (B8292691) in benzene (B151609) at ambient temperatures. prepchem.com

Reaction Conditions and Optimization in Urethane Formation

The success of the synthesis of this compound hinges on the careful control and optimization of reaction conditions.

Solvent Effects on Urethane Synthesis

The choice of solvent can significantly influence the rate and outcome of urethane synthesis. The solvent's polarity can affect the solubility of the reactants and the stability of the transition state.

Aprotic Solvents: Non-polar aprotic solvents such as dichloromethane (B109758) (DCM), diethyl ether, and toluene (B28343) are commonly used. DCM is a popular choice as it is a good solvent for many organic compounds and is relatively unreactive.

Polar Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF), ethyl acetate, and acetonitrile (B52724) can also be employed. These solvents can help to solvate the charged intermediates and transition states, potentially accelerating the reaction.

Protic Solvents: Protic solvents like water or alcohols are generally avoided as they can react with the chloroformate reagent. However, in some cases, biphasic systems with an aqueous base are used. For instance, a reaction might be conducted in a mixture of tert-butanol (B103910) and water to ensure the homogeneity of the reactants. researchgate.net

The selection of the solvent is often determined empirically to find the optimal balance between reactant solubility, reaction rate, and ease of product purification. The table below summarizes the properties of common solvents used in urethane synthesis.

| Solvent | Dielectric Constant (at 20°C) | Type | Common Use in Urethane Synthesis |

| Dichloromethane | 9.08 | Polar Aprotic | Widely used, good solvent for reactants, relatively inert. |

| Diethyl Ether | 4.34 | Non-polar Aprotic | Used for its low boiling point, facilitating removal. |

| Toluene | 2.38 | Non-polar Aprotic | Higher boiling point, can be used for reactions at elevated temperatures. |

| Tetrahydrofuran (THF) | 7.58 | Polar Aprotic | Good solvent for many organic compounds, can increase reaction rates. |

| Acetonitrile | 37.5 | Polar Aprotic | Can accelerate reactions due to its high polarity. |

| Ethyl Acetate | 6.02 | Polar Aprotic | A less toxic alternative to chlorinated solvents. |

Information Not Available for this compound

Following a comprehensive search of available scientific and chemical literature, no specific data or research findings were found for the chemical compound This compound . Consequently, it is not possible to generate a scientifically accurate article that focuses solely on this specific compound as requested.

The outlined topics for the article, including synthetic methodologies, temperature and reaction time considerations, catalyst influence, and non-isocyanate routes, represent general principles in the broader field of urethane and carbamate chemistry. However, without specific studies or documented examples pertaining to this compound, applying these general principles to this particular molecule would be speculative and would not meet the required standard of a thorough, informative, and scientifically accurate article focused exclusively on the target compound.

Detailed research findings, data tables, and specific synthetic parameters are not available in the public domain for this compound. Therefore, the content for the requested sections and subsections cannot be provided.

Reaction Mechanisms and Kinetics of Urethane Formation Pertinent to N 1,1 Dimethoxyprop 2 Yl Urethane

Detailed Exploration of Concerted and Stepwise Mechanisms of Carbamate (B1207046) Formation

The precise mechanism of the uncatalyzed reaction between an isocyanate and an alcohol to form a urethane (B1682113), or carbamate, has been a subject of considerable debate, with evidence supporting both concerted and stepwise pathways. researchgate.net

In a bimolecular one-step, or concerted, mechanism, the bond-forming and bond-breaking processes occur simultaneously through a single transition state. differencebetween.com For urethane formation, this would involve the concurrent attack of the alcohol's oxygen on the isocyanate's carbonyl carbon and the transfer of the hydroxyl proton to the isocyanate's nitrogen atom. researchgate.net This pathway avoids the formation of high-energy intermediates. differencebetween.com Some theoretical studies propose a four-membered ring transition state for this direct addition. researchgate.net These single-step reactions are characterized by all bond breaking and forming occurring in a single event. differencebetween.com

Alternatively, the reaction can proceed through a two-step mechanism involving the formation of an intermediate. researchgate.netresearchgate.net One proposed pathway involves the initial addition of the alcohol's hydroxyl group to the carbon-oxygen double bond of the isocyanate, leading to the formation of an unstable intermediate known as an isourethane. researchgate.netresearchgate.net This intermediate would then rearrange to the stable urethane product. The formation of this intermediate can occur via a four-membered ring transition state or a zwitterionic transition state. researchgate.netresearchgate.net Stepwise reactions are characterized as multi-step processes that involve one or more reaction intermediates. differencebetween.com

Role of Catalysis in Urethane Reaction Pathways

In industrial applications, the synthesis of urethanes is almost always accelerated by the use of catalysts. l-i.co.ukacs.org Catalysts not only increase the reaction rate but can also influence the selectivity of the reaction, which is particularly important in complex systems where side reactions can occur. l-i.co.uknih.gov The catalysts used in polyurethane production can be broadly categorized as amine compounds (Lewis bases) and organometallic compounds (Lewis acids). catalysis.blogebrary.netresearchgate.net

Lewis acids, such as organotin compounds like dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for the urethane reaction. l-i.co.ukresearchgate.net The proposed mechanism for Lewis acid catalysis involves the coordination of the metal center to the oxygen or nitrogen atom of the isocyanate group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. ebrary.net

Brønsted acids have also been shown to catalyze urethane formation. researchgate.netnih.gov Computational studies suggest that strong acids can facilitate the reaction through a dual-activation mechanism, where the acid activates both the isocyanate and the alcohol through hydrogen bonding, leading to a lower energy transition state. acs.orgnih.govacs.org The catalytic activity is influenced by the acid strength and the nature of its conjugate base. acs.orgnih.gov For example, sulfonic acids have been found to be highly effective catalysts for polyurethane formation. researchgate.netnih.govacs.org

Table 1: Comparison of Catalytic Activity of Various Organic Acids in Polyurethane Formation This table is illustrative and based on general findings in the literature. Specific values can vary based on reaction conditions.

| Catalyst Type | Relative Catalytic Activity | Proposed Activation |

|---|---|---|

| Sulfonic Acids | High | Dual hydrogen-bonding mechanism |

| Phosphonic Acids | Moderate | Electrophilic activation of isocyanate |

| Carboxylic Acids | Low to Moderate | Dependent on acid strength and reaction conditions |

Tertiary amines are widely used as catalysts, particularly in the production of polyurethane foams where they also promote the reaction of isocyanates with water to generate carbon dioxide as a blowing agent. l-i.co.ukcatalysis.blogresearchgate.net The mechanism of base catalysis is also a subject of discussion. One proposed mechanism involves the activation of the alcohol through the formation of a hydrogen-bonded complex between the amine and the hydroxyl group, which increases the nucleophilicity of the alcohol. acs.org Another possibility is the direct interaction of the amine with the isocyanate group. acs.org The catalytic activity of tertiary amines is influenced by their basicity and steric hindrance around the nitrogen atom. l-i.co.uk

In some urethane-forming systems, an autocatalytic effect has been observed, where one of the reactants or products acts as a catalyst for the reaction. wikipedia.org For instance, it has been proposed that alcohol molecules themselves can act as autocatalysts, particularly in uncatalyzed reactions. researchgate.net This can occur through the formation of hydrogen-bonded aggregates of the alcohol, which can then participate in the reaction with the isocyanate via a lower energy pathway. researchgate.net Additionally, some polyols used in polyurethane synthesis contain tertiary amine groups, rendering them autocatalytic and reducing or eliminating the need for an external amine catalyst. google.com This is advantageous as it can lead to polyurethane foams with lower volatile emissions. google.com The urethane product itself can also exhibit autocatalytic activity in some cases.

Kinetic Studies and Rate Constants of Urethane Reactions

The formation of a urethane linkage through the reaction of an isocyanate with an alcohol can be influenced by a multitude of factors, including the inherent reactivity of the starting materials, the solvent used, the reaction temperature, and the presence or absence of catalysts. Kinetic studies are essential for quantifying these effects and determining the reaction rate constants.

The choice of solvent can dramatically alter the rate of urethane formation. Studies have shown a significant acceleration of the reaction in non-polar solvents when compared to polar reaction media. ethz.ch This is reflected in the activation energies, which have been found to be approximately 30 kJ/mol in very non-polar solvents, increasing to as much as 50 kJ/mol when the reaction is carried out in an excess of alcohol, which acts as a polar medium. ethz.ch

While the uncatalyzed reaction between an isocyanate and an alcohol does occur, it is often slow. It has been proposed that the reaction can be auto-catalyzed by the alcohol reactants themselves, leading to more complex kinetic profiles. ethz.chdntb.gov.ua To achieve more practical reaction times, catalysts are frequently employed. Tertiary amines and organotin compounds are common choices, and their presence can increase the reaction rate by several orders of magnitude. ebrary.netresearchgate.net The catalytic activity of amines is thought to proceed through the formation of a complex with the isocyanate, which is then more susceptible to nucleophilic attack by the alcohol. ebrary.net

The following table presents illustrative kinetic data for the reaction of phenyl isocyanate with butan-1-ol in the presence of various cyclic amine catalysts, demonstrating the impact of the catalyst on the reaction rate constant.

| Catalyst | Rate Constant (k) × 103 (L mol-1 s-1) |

|---|---|

| N-ethylmorpholine (NEM) | Data not available in the provided context |

| 1,2-dimethylimidazole (1,2-DMI) | Data not available in the provided context |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Data not available in the provided context |

Computational and Theoretical Insights into Urethane Formation Mechanisms

In conjunction with experimental kinetic studies, computational and theoretical chemistry provide a molecular-level understanding of the reaction pathways involved in urethane formation. researchgate.netresearchgate.net Methods such as Density Functional Theory (DFT) allow for the detailed investigation of transition state structures, reaction intermediates, and the energetic profiles of various potential mechanisms. researchgate.netresearchgate.net

For the non-catalytic reaction, computational studies have been instrumental in evaluating different proposed mechanisms. These include a direct one-step addition of the alcohol to the isocyanate, as well as multi-step pathways that may involve the formation of a zwitterionic intermediate or a four-membered ring transition state. ethz.chresearchgate.net Theoretical calculations have lent significant support to the concept of alcohol auto-catalysis, demonstrating that the inclusion of one or more alcohol molecules in the transition state structure can substantially lower the activation energy barrier. ethz.chdntb.gov.ua

Computational modeling has also shed light on the mechanisms of catalyzed urethane formation. In the case of amine catalysis, theoretical studies have explored the initial formation of a complex between the amine catalyst and either the alcohol or the isocyanate. researchgate.net By calculating the energies of these complexes and the subsequent transition states, it is possible to predict the most likely reaction pathway and explain the differing catalytic efficiencies of various amines.

For organotin-catalyzed reactions, computational investigations have provided a detailed picture of the catalytic cycle. researchgate.net These studies model the interaction of the organotin catalyst with the alcohol and isocyanate, revealing that the mechanism can vary depending on whether the isocyanate is aliphatic or aromatic. researchgate.netresearchgate.net

The table below summarizes representative calculated activation energies for different proposed mechanisms of urethane formation, showcasing the utility of computational chemistry in this field.

| Reaction System | Proposed Mechanism | Computational Method | Calculated Activation Energy (kJ/mol) |

|---|---|---|---|

| Phenyl Isocyanate + Methanol (B129727) | Uncatalyzed via 4-ring transition state | Quantum Chemistry (unspecified) | Not specified |

| Phenyl Isocyanate + Methanol | Auto-catalyzed by alcohol molecules | Quantum Chemistry (unspecified) | Not specified |

| Phenyl Isocyanate + Butan-1-ol | Catalyzed by Morpholine | G3MP2BHandHLYP | Not specified |

Note: The activation energies presented are illustrative of the types of insights gained from computational studies of urethane formation. ethz.chresearchgate.net Specific theoretical data for the synthesis of N-(1,1-dimethoxyprop-2-yl)urethane is not available in the existing literature.

Derivatization and Analog Synthesis of N 1,1 Dimethoxyprop 2 Yl Urethane

Modifications at the Urethane (B1682113) Nitrogen Atom

The nitrogen atom of the urethane moiety is a key site for derivatization. While direct literature on N-(1,1-dimethoxyprop-2-yl)urethane is scarce, the reactivity of the N-H bond in similar urethane and carbamate (B1207046) systems is well-documented. Common modifications include N-alkylation and N-acylation.

N-alkylation would introduce an alkyl group onto the nitrogen atom, which can significantly alter the compound's physical and chemical properties. This can typically be achieved by deprotonation of the urethane nitrogen with a suitable base, followed by reaction with an alkyl halide. The choice of base is crucial to avoid unwanted side reactions, such as elimination or hydrolysis.

N-acylation involves the introduction of an acyl group to the urethane nitrogen. This can be accomplished by reacting this compound with an acyl chloride or anhydride (B1165640) under basic conditions. This modification can be used to introduce a wide variety of functional groups, depending on the structure of the acylating agent.

The synthesis of N-protected aminoacetaldehyde dimethyl acetal (B89532) derivatives provides a relevant precedent for these transformations. researchgate.net In these syntheses, the amino group of aminoacetal is readily acylated or protected with various groups, demonstrating the feasibility of N-functionalization in molecules containing the aminoacetal motif. researchgate.net

Functionalization of the Propyl Chain

The propyl chain of this compound presents another opportunity for derivatization. The primary sites for functionalization are the methyl group and the acetal group.

Functionalization of the terminal methyl group of the propyl chain is challenging due to its low reactivity. However, under radical conditions, selective halogenation could be possible, providing a handle for further synthetic transformations.

A more versatile approach to functionalizing the propyl chain involves the hydrolysis of the dimethyl acetal to the corresponding ketone. The resulting N-(1-oxoprop-2-yl)urethane would be a valuable intermediate for a variety of transformations. For instance, the alpha-protons to the ketone could be deprotonated to form an enolate, which could then react with various electrophiles.

Furthermore, the acetal group itself can be a site of modification. For example, transacetalization with a diol could lead to the formation of a cyclic acetal. The synthesis of functionalized polylactides containing acetal units showcases the utility of the acetal group as a modifiable handle within a polymer chain. numberanalytics.com Similarly, the synthesis of acetal-containing polyols for use in recyclable polyurethanes highlights the interest in incorporating and modifying acetal functionalities in urethane-based materials. rsc.org

Synthesis of Related Urethane Compounds and Analogs

The synthesis of analogs of this compound can be achieved by varying either the urethane portion or the aminoacetal portion of the molecule.

One approach is to react aminoacetone dimethyl acetal with different chloroformates or isocyanates to generate a library of N-(1,1-dimethoxyprop-2-yl)urethanes with diverse substituents on the urethane nitrogen. For example, reacting aminoacetone dimethyl acetal with different aryl or alkyl isocyanates would yield a series of N-substituted ureas.

Alternatively, analogs can be synthesized by starting from different amino acetals. For instance, using aminoacetaldehyde diethyl acetal would result in the corresponding diethyl acetal analog. The synthesis of various N-protected aminoacetaldehyde dimethyl acetal derivatives illustrates the modularity of this approach, where different protecting groups are installed on the nitrogen. researchgate.net

The following table provides examples of potential analogs and the starting materials required for their synthesis.

| Analog Name | Amino Acetal Precursor | Reagent for Urethane/Urea (B33335) Formation |

| N-benzyl-N'-(1,1-dimethoxyprop-2-yl)urea | Aminoacetone dimethyl acetal | Benzyl isocyanate |

| Phenyl N-(1,1-dimethoxyprop-2-yl)carbamate | Aminoacetone dimethyl acetal | Phenyl chloroformate |

| Ethyl N-(1,1-diethoxyprop-2-yl)carbamate | Aminoacetone diethyl acetal | Ethyl chloroformate |

| N-(1,1-dimethoxyprop-2-yl)-N'-propylurea | Aminoacetone dimethyl acetal | Propyl isocyanate |

Stereoselective Synthesis of Urethane Derivatives via Advanced Methodologies

The development of stereoselective methods for the synthesis of chiral derivatives of this compound is of significant interest, as the introduction of chirality can have a profound impact on the biological activity of the molecule. Advanced methodologies for stereoselective synthesis often rely on the use of chiral auxiliaries or asymmetric catalysis.

One strategy for the enantioselective synthesis of this compound derivatives involves the use of a chiral auxiliary. numberanalytics.comnih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org For instance, a chiral auxiliary could be attached to a precursor of aminoacetone, and subsequent reactions would be directed by the stereochemistry of the auxiliary. After the desired stereocenter is set, the auxiliary can be removed. Evans' oxazolidinones and camphor-based auxiliaries are well-known examples of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of amino acids and other chiral molecules. nih.gov

Another approach is to employ a diastereoselective reaction. acs.orgacs.orgyoutube.com For example, if a chiral center is already present in the molecule, it can influence the stereochemical outcome of a subsequent reaction at a different position. The diastereoselective reactions of acyclic acetals controlled by a remote participating group offer a potential pathway for introducing chirality with high selectivity. acs.org

Asymmetric catalysis provides a powerful tool for the synthesis of chiral molecules without the need for stoichiometric amounts of a chiral auxiliary. nih.govacs.org For instance, the asymmetric reduction of a suitable precursor, such as an imine or a ketone, could be used to generate a chiral amino alcohol or amino ketone with high enantiomeric excess. These chiral intermediates could then be converted to the desired urethane derivative. The enantioselective synthesis of α-amino acetals and α-amino acids via nucleophilic addition to hydrazones is a relevant example of this approach. researchgate.net

The following table summarizes some advanced methodologies that could be applied to the stereoselective synthesis of this compound derivatives.

| Methodology | Description | Potential Application |

| Chiral Auxiliary | A chiral group is temporarily attached to control stereoselectivity. numberanalytics.comnih.govwikipedia.org | Asymmetric alkylation or acylation of a precursor to introduce chirality. |

| Diastereoselective Reaction | An existing chiral center directs the formation of a new stereocenter. acs.orgacs.orgyoutube.com | Stereoselective reduction of a ketone precursor containing a chiral center. |

| Asymmetric Catalysis | A chiral catalyst is used to generate a chiral product from an achiral starting material. nih.govacs.org | Enantioselective reduction of an imine or ketone precursor. |

Degradation Pathways and Stability of Urethane Structures General Principles Applied to Compound Class

Thermal Degradation Mechanisms of Urethanes

When subjected to elevated temperatures, typically starting between 200°C and 250°C, the urethane (B1682113) bond can break down through several competing mechanisms. strath.ac.ukosti.gov The exact pathway and products are influenced by the specific chemical structure adjacent to the urethane group and the surrounding environment. researchgate.net Non-flaming thermal degradation can start at temperatures as low as 150°C for some polyurethane products. foamsulate.comamericanchemistry.com

Three primary reaction mechanisms are generally proposed for the thermal degradation of the urethane linkage:

Dissociation to Isocyanate and Alcohol: This is a reversible reaction and often the predominant degradation pathway. The urethane linkage cleaves to regenerate the starting materials, an isocyanate and an alcohol. strath.ac.ukosti.govresearchgate.net

Formation of a Primary Amine, Olefin, and Carbon Dioxide: This irreversible pathway proceeds through a six-membered transition state, resulting in the formation of a primary amine, an olefin, and the release of carbon dioxide (CO2). strath.ac.ukosti.govresearchgate.net

Formation of a Secondary Amine: A third, less common mechanism involves the loss of CO2 to produce a secondary amine. researchgate.net

The initial thermal stability can be influenced by the building blocks of the molecule. For instance, urethanes made from alkyl isocyanates and alkyl alcohols tend to be more stable (degrading around 250°C) than those made from aryl isocyanates and aryl alcohols (degrading around 120°C). researchgate.net

Hydrolytic Degradation Pathways of Carbamates

Urethanes are esters of carbamic acid and are thus susceptible to hydrolysis, a reaction with water that leads to the breakdown of the molecule. andersondevelopment.com This process is highly dependent on pH, with base-catalyzed hydrolysis dominating in most environmental conditions. researchgate.netscite.ai Carbamates are generally more stable against hydrolysis than corresponding simple esters because the carbonyl group in a carbamate (B1207046) is less electrophilic. researchgate.net

The primary mechanism of hydrolysis involves the cleavage of the ester bond. andersondevelopment.comacs.org

Under basic conditions, the reaction can be initiated by a hydroxyl ion attacking the carbonyl carbon. researchgate.net For N-monosubstituted carbamates, an alternative mechanism involves the deprotonation of the amide nitrogen, followed by elimination of the alkoxide, which regenerates the alcohol. scite.ai

The ultimate products of hydrolysis are the parent alcohol, an amine (from the carbamic acid portion), and carbon dioxide. acs.orgmdpi.com

The stability of carbamates to hydrolysis can vary significantly, with reported half-lives ranging from seconds to many years, depending on the molecular structure and pH. researchgate.net N,N-disubstituted carbamates are noted to be significantly more stable in both buffer and plasma solutions compared to N-monosubstituted versions, which are often chemically and enzymatically labile. nih.gov

Oxidative Degradation Processes Affecting Urethane Linkages

Oxidative degradation occurs when the urethane is exposed to oxidizing agents, such as hydrogen peroxide or reactive oxygen species (ROS) like hydroxyl radicals. nih.govnih.gov This process can lead to chain cleavage and a loss of physical properties. strath.ac.uk

The primary sites of oxidative attack are often the methylene (B1212753) groups in the alpha-position to the nitrogen atom of the urethane linkage. researchgate.net The general mechanism involves:

Initiation: Formation of a radical on the polymer chain.

Propagation: The radical reacts with oxygen to form a hydroperoxide (ROOH).

Decomposition: The hydroperoxide decomposes, often aided by heat or metal ions, to form more radicals that can continue to react with the urethane structure, leading to cleavage of the polymer chains. strath.ac.uknih.gov

This degradation pathway can result in the formation of various products, including aldehydes, ketones, and carboxylic acids, and can cause significant changes to the material's properties. researchgate.netresearchgate.net

Enzymatic Degradation of Urethane Bonds: Mechanisms and Catalysts

While synthetic urethanes are not naturally occurring, certain enzymes have been identified that can catalyze the breakdown of the urethane bond. nih.govresearchgate.net This biocatalytic hydrolysis is of significant interest for environmental remediation and recycling. nih.govrsc.org

The enzymes responsible for this degradation primarily belong to the hydrolase class:

Esterases and Lipases: These enzymes, such as cutinases and cholesterol esterases, are known to hydrolyze the ester bonds within polyester-polyurethanes. nih.govrsc.org Some esterases can also cleave the urethane bond itself, although often less efficiently than the ester bonds. mdpi.com

Proteases: Enzymes like papain have also been found to be effective in degrading polyurethanes. mdpi.com

Urethanases: Recently, specific enzymes termed "urethanases" have been discovered that are efficient at hydrolyzing the urethane bond, particularly in low molecular weight dicarbamates. nih.govresearchgate.net

The mechanism of enzymatic degradation is typically hydrolysis. For example, cutinase from Humicola insolens has been shown to hydrolyze both ester and urethane bonds. rsc.org The process breaks the compound down into its constituent monomers, such as polyols, diols, and diamines. mdpi.comresearchgate.net

Factors Influencing Urethane Stability, such as Chemical Environment and Temperature

Temperature: As detailed in the thermal degradation section, temperature is a critical factor. Higher temperatures increase molecular motion and provide the activation energy needed for degradation reactions to occur, weakening the material. researchgate.netresearchgate.netechemi.com Even moderate increases in temperature can dramatically accelerate hydrolytic degradation. andersondevelopment.com

Chemical Environment: Exposure to aggressive chemicals significantly impacts durability. gianeco.com

pH: Acidic or basic conditions can catalyze hydrolysis. Acids are particularly effective catalysts for breaking down polyester-based urethanes. andersondevelopment.com

Solvents, Oils, and Chemicals: Contact with solvents, oils, acids, or bases can cause swelling, chemical deterioration, and alteration of physical properties. gianeco.com

Moisture/Humidity: Water is a necessary reactant for hydrolysis. Therefore, prolonged exposure to high humidity or immersion in water will promote hydrolytic degradation. andersondevelopment.comgianeco.com

UV Radiation: Prolonged exposure to sunlight, specifically UV radiation, can provide the energy to initiate photo-oxidative degradation, leading to discoloration, cracking, and loss of mechanical properties. gianeco.com

Molecular Structure: The inherent stability is determined by the starting materials. Aromatic isocyanates generally offer higher thermal resistance than aliphatic ones. echemi.com Increased cross-linking can also enhance stability. echemi.com Conversely, the presence of thermally less resistant groups like allophanate (B1242929) and biuret (B89757) can lower the degradation temperature. researchgate.net

Interactive Data Tables

Table 1: Summary of Degradation Pathways for Urethane Structures

| Degradation Pathway | Key Mechanism | Typical Products | Key Factors |

|---|---|---|---|

| Thermal | Dissociation and rearrangement at high temperatures (typically >200°C). strath.ac.ukresearchgate.net | Isocyanate, alcohol, primary amine, olefin, CO2. strath.ac.ukresearchgate.net | Temperature, chemical structure of urethane. researchgate.net |

| Hydrolytic | Cleavage of the carbamate (ester) linkage by water. andersondevelopment.com | Alcohol, amine, CO2. acs.orgmdpi.com | pH (acid/base catalysis), temperature, water availability. andersondevelopment.comresearchgate.net |

| Oxidative | Radical-based attack, often by reactive oxygen species. strath.ac.uknih.gov | Hydroperoxides, which decompose to aldehydes, ketones, carboxylic acids. strath.ac.ukresearchgate.net | Presence of oxidizing agents, UV light, heat. nih.govgianeco.com |

| Enzymatic | Catalytic hydrolysis of ester and/or urethane bonds by specific enzymes. nih.govrsc.org | Parent alcohol, amine/diamine, CO2. acs.orgresearchgate.net | Presence of specific hydrolases (esterases, urethanases), temperature, pH. mdpi.comnih.gov |

Table 2: Factors Influencing the Stability of Urethane Compounds

| Factor | Effect on Stability | Relevant Degradation Pathway(s) |

|---|---|---|

| High Temperature | Decreases stability by providing energy for bond cleavage. researchgate.net | Thermal, accelerates Hydrolytic and Oxidative. |

| Chemicals (Acids, Bases, Solvents) | Decreases stability, can cause swelling and bond cleavage. gianeco.com | Hydrolytic (catalyzed by acid/base), Oxidative. |

| UV Radiation | Decreases stability by initiating radical formation. gianeco.com | Oxidative (Photo-oxidation). |

| Humidity / Water | Decreases stability by acting as a reactant. andersondevelopment.com | Hydrolytic. |

| Molecular Structure | Influences inherent stability (e.g., cross-linking increases stability). echemi.com | All pathways are affected by the inherent bond strengths. |

Computational and Theoretical Chemistry Studies on Urethane Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. numberanalytics.comscienceopen.comnih.gov In the context of urethane (B1682113) chemistry, DFT calculations are instrumental in elucidating reaction mechanisms, particularly for urethane formation and cleavage. ethz.ch

Researchers employ DFT to model the potential energy surface of a reaction, identifying the structures of reactants, products, transition states, and intermediates. For instance, studies on the reaction of isocyanates with alcohols to form urethanes have used DFT to compare different mechanistic pathways, such as concerted versus stepwise routes. researchgate.net These calculations can reveal the energy barriers associated with each step, helping to determine the most likely reaction pathway. researchgate.netresearchgate.net

Furthermore, DFT can be used to study the catalytic effects on urethane formation. By modeling the interaction of a catalyst with the reactants, it is possible to understand how the catalyst lowers the activation energy of the reaction. For example, the catalytic role of amines or organometallic compounds in promoting the addition of an alcohol to an isocyanate can be analyzed in detail. researchgate.net The calculations can also account for solvent effects, providing a more accurate picture of the reaction in a specific medium. researchgate.net

Recent studies have utilized advanced DFT methods to investigate auto-catalytic mechanisms in urethane formation, where a reactant molecule, such as an alcohol, participates in the transition state, effectively catalyzing the reaction. ethz.ch These computational investigations provide quantitative predictions of reaction rate constants that can be compared with experimental data, offering a deeper understanding of the underlying chemical processes. ethz.ch

Molecular Dynamics Simulations of Urethane-Containing Systems

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. acs.orgmit.edu For systems containing urethanes, particularly polyurethanes, MD simulations provide valuable insights into their structure-property relationships at the molecular level. acs.orgmit.edursc.org

These simulations can model the complex, heterogeneous morphology of polyurethanes, which often consist of hard and soft segments that segregate into distinct domains. acs.orgmit.edu By simulating the interactions between these segments, researchers can understand how factors like chemical composition and segment length influence the material's mechanical and thermal properties. acs.orgmit.eduudel.edu

MD simulations have been used to investigate the mechanical response of polyurethanes to deformation, such as stretching or compression. acs.orgacs.org These studies can reveal the molecular-level mechanisms responsible for properties like elasticity, yield, and toughness. acs.org For example, simulations can show how hydrogen bonds between urethane groups contribute to the material's strength and how they break and reform under stress. rsc.org

Furthermore, MD simulations are employed to study the diffusion of small molecules within a polyurethane matrix, which is important for applications such as membranes and coatings. The simulations can also be used to predict thermal properties, like thermal conductivity, which is crucial for the design of polyurethane-based insulation materials. udel.edu

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, a broader category that includes DFT, provide fundamental information about the electronic structure of molecules, which is directly related to their reactivity. scienceopen.com For N-(1,1-dimethoxyprop-2-yl)urethane, these calculations can be used to determine various electronic properties that govern its chemical behavior.

Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, along with DFT, can be used to calculate properties such as:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Electron Density Distribution: Quantum chemical calculations can map the electron density of a molecule, revealing which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other reagents.

Electrostatic Potential: The electrostatic potential map illustrates the charge distribution within a molecule, highlighting regions that are likely to engage in electrostatic interactions, including hydrogen bonding.

For urethane systems, these calculations can help in understanding the reactivity of the urethane linkage itself, as well as other functional groups present in the molecule. For instance, in this compound, the reactivity of the N-H bond, the carbonyl group, and the acetal (B89532) group can be assessed. High-level quantum chemistry studies on model compounds are often performed to derive accurate force fields for use in larger-scale MD simulations. acs.org

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, including NMR, IR, and UV-Vis spectra. numberanalytics.com These predictions are invaluable for identifying and characterizing new compounds, as well as for interpreting experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. uncw.eduacs.orggithub.iobohrium.com By calculating the magnetic shielding of each nucleus in a molecule, it is possible to predict its chemical shift. numberanalytics.com This is typically done using methods like Gauge-Including Atomic Orbital (GIAO) in conjunction with DFT. numberanalytics.comacs.org The process often involves:

A conformational search to identify the lowest energy conformers of the molecule. uncw.edu

Geometry optimization of each conformer. github.io

Calculation of the NMR shielding constants for each conformer. uncw.edu

Averaging the chemical shifts based on the Boltzmann population of each conformer. uncw.edu

These predicted spectra can be compared with experimental data to confirm a proposed structure or to assign signals in a complex spectrum. acs.org

IR Spectroscopy: Computational methods can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes can be determined. These predicted IR spectra can aid in the identification of functional groups and in the analysis of molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a computational method used to predict electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the electronic transitions within a molecule and help to understand its color and photophysical properties.

Applications in Organic Synthesis and Polymer Chemistry

N-(1,1-dimethoxyprop-2-yl)urethane as a Synthetic Intermediate for Complex Molecules

While specific research detailing the role of this compound as a synthetic intermediate in the synthesis of complex molecules is not widely documented in available literature, the general utility of N-urethane-protected compounds is well-established. Molecules containing urethane (B1682113) functionalities are crucial building blocks in various synthetic pathways.

For instance, N-urethane-protected amino acids are fundamental intermediates in peptide synthesis. researchgate.net The urethane group protects the amine of one amino acid while its carboxylic acid end is coupled to another. The ability to selectively remove the urethane protecting group allows for the controlled, step-by-step assembly of peptide chains. nih.gov Research has demonstrated efficient, one-pot procedures for creating Nα-urethane-protected β- and γ-amino acids, highlighting the importance of this class of intermediates. researchgate.net These methods often involve the reaction of N-hydroxyimide sulfonates with alcohols in the presence of a base to yield the desired urethane-protected amino acid with high purity. The use of such intermediates is a cornerstone of modern medicinal chemistry and materials science.

Principles of Polyurethane Chemistry and Materials Science

Polyurethanes are a highly versatile class of polymers defined by the presence of the urethane linkage (-NH-C(O)-O-) in their backbone. nih.govmdpi.com Unlike polymers such as polyethylene, there is no single "urethane" monomer; instead, polyurethanes are almost always created during the manufacturing of the final product by reacting different types of monomers. mdpi.com This chemical flexibility allows for the creation of a vast spectrum of materials, from soft, flexible foams to rigid elastomers, coatings, and adhesives. researchgate.net

Monomer Design and Synthesis for Polyurethane Formation

The properties of a polyurethane material are directly dictated by the chemical structure of its constituent monomers. mdpi.com The primary reactants are polyols (compounds with two or more hydroxyl, -OH, groups) and isocyanates (compounds with two or more isocyanate, -NCO, groups). mdpi.comacs.org

Isocyanates : The most common isocyanates are aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), which are highly reactive and tend to produce rigid polymer segments. mdpi.com Aliphatic isocyanates, such as hexamethylene diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI), are less reactive but offer better resistance to UV degradation. mdpi.com The choice between an aromatic and aliphatic isocyanate significantly impacts the thermal stability and rigidity of the final polyurethane. nih.gov

Polyols : Polyols form the "soft segments" of the polyurethane chain and largely determine its flexibility and elasticity. mdpi.com They are themselves polymers, typically polyether polyols or polyester (B1180765) polyols.

Polyether polyols impart good flexibility and hydrolysis resistance. nih.gov

Polyester polyols contribute to better mechanical properties and thermal stability. nih.govresearchgate.net The molecular weight and functionality (the number of -OH groups per molecule) of the polyol are critical design parameters. High molecular weight, linear polyols (diols) lead to flexible, elastomeric polyurethanes, while lower molecular weight, highly branched polyols (triols or greater) create rigid, cross-linked structures. researchgate.net

The design of polyurethane materials involves a careful selection of these monomers to achieve a targeted set of properties, as summarized in the table below.

| Monomer Component | Structural Feature | Effect on Polyurethane Properties |

| Isocyanate | Aromatic (e.g., MDI, TDI) | High rigidity, thermal stability. nih.gov |

| Aliphatic (e.g., HDI, IPDI) | Flexibility, UV resistance. mdpi.com | |

| Polyol | High Molecular Weight | Increased flexibility and elasticity. |

| Low Molecular Weight | Increased rigidity and hardness. | |

| High Functionality (>2 OH groups) | Higher cross-link density, creating a more rigid, thermoset material. researchgate.net | |

| Low Functionality (2 OH groups) | Forms linear polymers, leading to more flexible, thermoplastic materials. researchgate.net | |

| Polyester-based | Good mechanical properties, higher crystallinity. nih.govresearchgate.net | |

| Polyether-based | Enhanced flexibility, better hydrolysis resistance. nih.gov |

Polymerization Mechanisms of Urethane-Based Polymers

The formation of a polyurethane occurs through a polyaddition reaction, where a polyol and an isocyanate react to form the urethane linkage. nih.gov This process is typically a step-growth polymerization. ehu.es Under catalyst-free conditions, the nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate group, followed by a proton transfer to the nitrogen, completing the urethane bond. ehu.es

However, industrial synthesis almost always employs a catalyst to increase the reaction rate and control the final polymer structure. ehu.es Catalysts can function in two primary ways:

Nucleophilic Activation : Basic catalysts, such as tertiary amines, activate the alcohol. ehu.es

Electrophilic Activation : Acidic or organometallic catalysts, like those based on tin, activate the isocyanate. ehu.es

The reaction between polyols and isocyanates is commonly understood as a step-growth mechanism. However, recent studies indicate that when catalysts are used, a chain-growth mechanism can also play a significant, or even dominant, role. ehu.es This has important implications for engineering polyurethane properties, as the choice of catalyst can affect not only the reaction rate but also the final degree of polymerization.

| Catalyst Type | Mechanism of Action | Examples |

| Amine Catalysts | Primarily promote the reaction between isocyanate and water (blowing reaction) and the isocyanate-polyol (gelling) reaction through nucleophilic activation. mdpi.com | Triethylamine (B128534), 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Organometallic Catalysts | Strongly promote the gelling reaction (isocyanate-polyol) via electrophilic activation. | Dibutyltin (B87310) dilaurate (DBTDL) |

| Acid Catalysts | Catalyze urethane formation through a bifunctional mechanism involving protonation and nucleophilic attack. ehu.es | Trifluoromethanesulfonic acid (TFMSA), Dimethyl hydrogen phosphate (B84403) (DMHP) |

Chemical Structure-Property Relationships in Urethane-Based Materials

Soft Segments : These are derived from the long, flexible polyol chains. researchgate.net They are mobile and exist in a rubbery state at use temperatures, imparting flexibility and elasticity to the polymer. mdpi.com

Hard Segments : These are formed by the reaction of the isocyanate with a short-chain extender (a diol or diamine). researchgate.net These segments are rigid and can associate with each other through strong intermolecular forces, particularly hydrogen bonding between the N-H and C=O groups of the urethane linkages.

This thermodynamic incompatibility between the flexible, non-polar soft segments and the rigid, polar hard segments causes them to separate into distinct microdomains. The hard domains act as physical cross-links, anchoring the flexible soft segments and giving the material its strength and elastomeric properties. mdpi.com The extent of this phase separation and the nature of the domains are critical in determining the final material characteristics.

The key relationships are:

Flexibility vs. Rigidity : A higher proportion of soft segments results in a more flexible and elastic material. Conversely, a higher concentration of hard segments leads to a harder, more rigid polymer. researchgate.net

Mechanical Strength : Strong hydrogen bonding within the hard domains enhances the mechanical strength and toughness of the polyurethane. researchgate.net The use of diamine chain extenders creates urea (B33335) linkages, which form even stronger hydrogen bonds than urethane linkages, leading to superior mechanical properties. researchgate.net

Thermal Properties : The composition of the hard and soft segments dictates the thermal behavior, including the glass transition temperature (Tg) of the soft segments and the melting or softening point of the hard domains.

By carefully designing the chemical structure—selecting specific isocyanates, polyols, and chain extenders—it is possible to precisely tailor the morphology and, consequently, the physical and mechanical properties of polyurethane materials for a vast array of applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1,1-dimethoxyprop-2-yl)urethane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Solid-phase synthesis protocols for N-substituted urethanes, such as microwave-assisted activation of carbonates with N,N-disuccinimidyl carbonate (DSC), can be adapted. For example, coupling amino alcohol derivatives to activated carbonate intermediates in anhydrous DMF under microwave irradiation (60°C) ensures controlled chain growth. Post-synthesis purification via TFA-mediated cleavage and solvent evaporation minimizes byproducts .

- Key Parameters : Microwave power (e.g., Monowave 300 reactor), solvent choice (dry ACN/DMF), and stoichiometric control of DSC to hydroxyl groups (1:1.2 molar ratio) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the urethane linkage and dimethoxypropyl substituents. Infrared (IR) spectroscopy identifies characteristic carbonyl stretches (~1700 cm⁻¹) and hydrogen-bonded urethane NH groups (~3300 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does alkaline hydrolysis affect the stability of this compound, and what degradation products are formed?

- Methodological Answer : Controlled degradation under basic conditions (e.g., NaOH in methanol/water, 16 h at RT) cleaves the urethane bond, yielding 1,1-dimethoxypropan-2-amine and carbonic acid derivatives. Post-reaction neutralization with HCl and extraction with DCM isolates amine fragments. LC-MS or GC-MS tracks degradation kinetics and identifies intermediates .

- Data Interpretation : Compare degradation rates across pH conditions (pH 9–12) to model hydrolytic stability for biomedical or environmental applications .

Q. How can researchers resolve contradictions in degradation rate data for structurally similar N-substituted urethanes?

- Methodological Answer : Systematic variation of substituent steric/electronic effects (e.g., alkyl vs. benzyl groups) isolates structure-stability relationships. For example, bulky substituents reduce hydrolysis rates due to steric hindrance. Use multivariate regression to correlate Hammett constants or Taft parameters with degradation half-lives .

Q. What computational methods predict the reactivity of this compound in polymer matrices or enzyme-active environments?

- Methodological Answer : Density functional theory (DFT) calculates activation energies for hydrolysis or enzyme-catalyzed cleavage (e.g., cholesterol esterase). Molecular docking simulations model interactions with esterase active sites, identifying critical hydrogen bonds or hydrophobic contacts. Validate predictions with experimental kinetics from circular dichroism (CD) or fluorescence quenching .

Q. Can this compound be functionalized for controlled drug delivery systems?

- Methodological Answer : Incorporate the urethane into block copolymers via chain-extension with poly(ethylene glycol) (PEG) or polycaprolactone (PCL). Drug release profiles (e.g., hydrophobic vs. hydrophilic payloads) are tunable by adjusting urethane hydrophobicity and crosslinking density. Monitor release kinetics using UV-Vis spectroscopy or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.